saikosaponin B4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

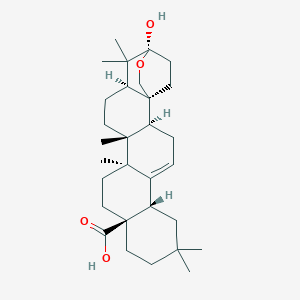

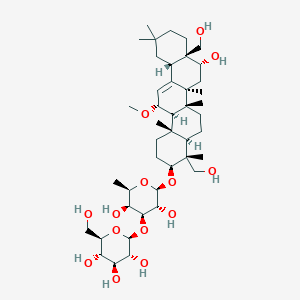

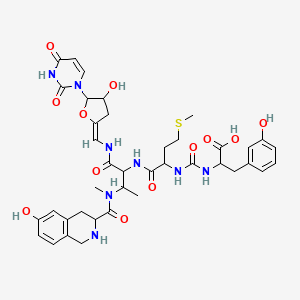

Saikosaponin B4 est une saponine triterpénoïde biologiquement active, principalement isolée des racines des espèces de Bupleurum, largement utilisées en médecine traditionnelle chinoise. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment des activités anti-inflammatoires, antivirales et anticancéreuses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de Saikosaponin B4 implique des réactions organiques complexes en raison de sa structure complexe. Généralement, la synthèse commence par l'extraction de saponines brutes des racines de Bupleurum, suivie de techniques chromatographiques pour isoler this compound. Des méthodes avancées comme la UPLC-PDA-Q/TOF-MS sont utilisées pour l'identification et la caractérisation précises .

Méthodes de production industrielle : La production industrielle de this compound repose principalement sur l'extraction des espèces de Bupleurum. Le processus implique :

Extraction : Utilisation de solvants comme l'éthanol ou le méthanol pour extraire les saponines de la matière végétale.

Purification : Utilisation de techniques telles que la chromatographie sur colonne pour purifier le composé.

Caractérisation : Utilisation de méthodes spectroscopiques avancées pour confirmer la structure et la pureté de this compound.

Analyse Des Réactions Chimiques

Types de réactions : Saikosaponin B4 subit diverses réactions chimiques, notamment :

Oxydation : Impliquant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Utilisant des agents tels que le borohydrure de sodium.

Substitution : Impliquant généralement des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les halogénures dans des solvants polaires.

Principaux produits : Les réactions donnent divers dérivés de this compound, qui sont étudiés pour leurs propriétés pharmacologiques améliorées .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé de référence en chimie analytique pour l'identification des saponines.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques et des fonctions cellulaires.

Médecine : A montré une activité anticancéreuse significative en inhibant la prolifération des cellules cancéreuses du côlon via la voie PI3K/AKT/mTOR.

Industrie : Employé dans le développement de formulations à base de plantes et de compléments alimentaires.

5. Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activité anticancéreuse : Inhibe la voie PI3K/AKT/mTOR, conduisant à l'apoptose des cellules cancéreuses.

Effets anti-inflammatoires : Module la voie de signalisation NF-κB, réduisant la production de cytokines pro-inflammatoires.

Propriétés antivirales : Interagit avec les protéines virales, inhibant leur réplication et leur propagation.

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in analytical chemistry for the identification of saponins.

Biology: Investigated for its role in modulating biological pathways and cellular functions.

Medicine: Demonstrated significant anticancer activity by inhibiting the proliferation of colon cancer cells via the PI3K/AKT/mTOR pathway.

Industry: Employed in the development of herbal formulations and dietary supplements.

Mécanisme D'action

Saikosaponin B4 is part of a larger group of saikosaponins, which include Saikosaponin A, Saikosaponin D, and Saikosaponin C. These compounds share similar triterpenoid structures but differ in their glycoside moieties, leading to variations in their biological activities .

Uniqueness of this compound:

Potent Anticancer Agent: More effective in inhibiting cancer cell proliferation compared to other saikosaponins.

Specific Pathway Modulation: Unique ability to target the PI3K/AKT/mTOR pathway.

Comparaison Avec Des Composés Similaires

Saikosaponin B4 fait partie d'un groupe plus large de saikosaponines, qui comprennent Saikosaponin A, Saikosaponin D et Saikosaponin C. Ces composés partagent des structures triterpénoïdes similaires mais diffèrent par leurs parties glycosidiques, ce qui entraîne des variations dans leurs activités biologiques .

Unicité de this compound :

Agent anticancéreux puissant : Plus efficace pour inhiber la prolifération des cellules cancéreuses par rapport aux autres saikosaponines.

Modulation de voies spécifiques : Capacité unique à cibler la voie PI3K/AKT/mTOR.

Composés similaires :

Saikosaponin A : Connu pour ses forts effets anti-inflammatoires et immunomodulateurs.

Saikosaponin D : Présente des propriétés antivirales et hépatoprotectrices significatives.

Saikosaponin C : Étudié pour ses activités neuroprotectrices et anti-inflammatoires

Propriétés

Formule moléculaire |

C43H72O14 |

|---|---|

Poids moléculaire |

813 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

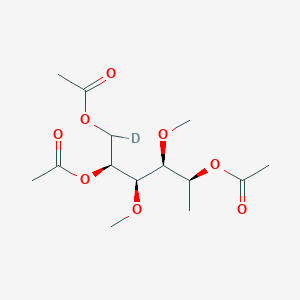

InChI |

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 |

Clé InChI |

GLQYFMRUYWFXGT-TZWHAUNMSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

SMILES isomérique |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Synonymes |

saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)

![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)